molecular formula C7H10O3 B072254 Allyl acetoacetate CAS No. 1118-84-9

Allyl acetoacetate

Cat. No.: B072254
CAS No.: 1118-84-9
M. Wt: 142.15 g/mol
InChI Key: AXLMPTNTPOWPLT-UHFFFAOYSA-N
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Description

Allyl acetoacetate: is an organic compound with the molecular formula C₇H₁₀O₃ acetoacetic acid allyl ester . This compound is a colorless to light yellow liquid with a characteristic odor. It is primarily used as an intermediate in organic synthesis and polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Transesterification Method: Allyl acetoacetate can be synthesized via the transesterification of methyl acetoacetate with allyl alcohol in the presence of a catalyst.

    Direct Esterification: Another method involves the direct esterification of acetoacetic acid with allyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound often involves the transesterification method due to its efficiency and cost-effectiveness. The process includes the use of a reaction kettle where ester, allyl alcohol, and a catalyst are sequentially added and heated to the desired temperature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of allyl acetoacetate involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate intermediates, which can further react with electrophiles to form new carbon-carbon bonds. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • Methyl acetoacetate
  • Ethyl acetoacetate
  • Propyl acetoacetate

Comparison:

This compound is unique due to its allyl group, which imparts higher reactivity and versatility in chemical reactions compared to its methyl, ethyl, and propyl counterparts.

Properties

IUPAC Name

prop-2-enyl 3-oxobutanoate
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InChI

InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3
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InChI Key

AXLMPTNTPOWPLT-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)OCC=C
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Molecular Formula

C7H10O3
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DSSTOX Substance ID

DTXSID40149740
Record name Allyl acetoacetate
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Molecular Weight

142.15 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Allyl acetoacetate
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Vapor Pressure

1.0 [mmHg]
Record name Allyl acetoacetate
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CAS No.

1118-84-9
Record name Allyl acetoacetate
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Synthesis routes and methods I

Procedure details

In a 2 l flask equipped with a magnetic stirrer, equipped for a Vigreaux column for distillation, a heating mantle and N2, there was added 4.0 mole (432 ml) of methyl acetoacetate and 8.0 mole (464.6 g) of allyl alcohol. The reaction mixture was distilled for 12 hours at 92° C. There was added 136 ml (2.0 mole) of allyl alcohol and the mixture was distilled 23 hours. There was then added 136 ml (2.0 mole) of allyl alcohol and the mixture was distilled 16 hours. The reaction mixture was then distilled under vacuum and product was collected at 105°-110° C./35 mm Hg. There was obtained 414 g of allyl acetoacetate (73% yield). ##STR221##
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
432 mL
Type
reactant
Reaction Step One
Quantity
464.6 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

A one liter reaction vessel equipped with a thermometer, a condenser and a dropping funnel was charged with 58 parts (1 mol) of allyl alcohol, 100 parts of dioxane and 0.41 parts of sodium acetate (catalyst) under nitrogen blanket and heated to 60° C., to which 84 parts (1mol) of diketene was added dropwise for one hour. After completion of the addition, it was allowed to react for 2 hours with heating and dioxane was removed at a reduced pressure. The reaction product was further distilled to obtain 2-propenyl acetoacetate. It was identified by absorption at 1,742, 1,721 and 1,684 cm-1 in IR spectrum.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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1 mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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